molecular formula C12H20N2O2 B4994057 N'-[2-(2-phenoxyethoxy)ethyl]ethane-1,2-diamine

N'-[2-(2-phenoxyethoxy)ethyl]ethane-1,2-diamine

Cat. No.: B4994057
M. Wt: 224.30 g/mol
InChI Key: VNVOGUSZNIHVRS-UHFFFAOYSA-N
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Description

N’-[2-(2-phenoxyethoxy)ethyl]ethane-1,2-diamine is an organic compound that belongs to the class of ethylenediamine derivatives. This compound is characterized by the presence of a phenoxyethoxy group attached to an ethylenediamine backbone. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2-phenoxyethoxy)ethyl]ethane-1,2-diamine typically involves the reaction of ethylenediamine with 2-(2-phenoxyethoxy)ethyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of N’-[2-(2-phenoxyethoxy)ethyl]ethane-1,2-diamine involves continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2-phenoxyethoxy)ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the phenoxyethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are performed in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted ethylenediamine derivatives with different functional groups.

Scientific Research Applications

N’-[2-(2-phenoxyethoxy)ethyl]ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as a chelating agent in biological systems.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.

    Industry: Utilized in the synthesis of polymers and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of N’-[2-(2-phenoxyethoxy)ethyl]ethane-1,2-diamine involves its ability to form stable complexes with metal ions The ethylenediamine backbone provides two nitrogen atoms that can coordinate with metal ions, while the phenoxyethoxy group enhances the stability and solubility of the complexes

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine: A simpler derivative with two amino groups attached to an ethane backbone.

    Diethylenetriamine: Contains an additional aminoethyl group compared to ethylenediamine.

    Triethylenetetramine: Contains two additional aminoethyl groups compared to ethylenediamine.

Uniqueness

N’-[2-(2-phenoxyethoxy)ethyl]ethane-1,2-diamine is unique due to the presence of the phenoxyethoxy group, which imparts distinct chemical properties such as enhanced solubility and stability. This makes it suitable for specific applications where other ethylenediamine derivatives may not be as effective.

Properties

IUPAC Name

N'-[2-(2-phenoxyethoxy)ethyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c13-6-7-14-8-9-15-10-11-16-12-4-2-1-3-5-12/h1-5,14H,6-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVOGUSZNIHVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOCCNCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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